trans-2-Morpholinocyclohexanamine
Overview
Description
Trans-2-Morpholinocyclohexanamine: is an organic compound with the molecular formula C10H20N2O. It features a cyclohexane ring substituted with a morpholine group and an amine group in a trans configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trans-2-Morpholinocyclohexanamine can be synthesized through several methods. One common approach involves the hydrogenation of o-phenylenediamine or 1,2-dinitrocyclohexane . Another method includes the reaction of cyclohexene oxide with morpholine under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using catalysts such as palladium or platinum to facilitate the hydrogenation reaction .
Chemical Reactions Analysis
Types of Reactions: Trans-2-Morpholinocyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Typical reagents include alkyl halides and acyl chlorides under basic conditions
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of simpler amines.
Substitution: Formation of N-substituted morpholinocyclohexanamines
Scientific Research Applications
Trans-2-Morpholinocyclohexanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trans-2-Morpholinocyclohexanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Cis-2-Morpholinocyclohexanamine: Differing in the spatial arrangement of the substituents on the cyclohexane ring.
2-Morpholinocyclohexanol: Featuring a hydroxyl group instead of an amine group.
2-Morpholinocyclohexanone: Containing a ketone group instead of an amine group
Uniqueness: Trans-2-Morpholinocyclohexanamine is unique due to its trans configuration, which can significantly influence its chemical reactivity and biological activity compared to its cis isomer and other related compounds .
Properties
IUPAC Name |
(1R,2R)-2-morpholin-4-ylcyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c11-9-3-1-2-4-10(9)12-5-7-13-8-6-12/h9-10H,1-8,11H2/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAFIVNWDABKOL-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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